Lonomycin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C44H76O14 |

|---|---|

分子量 |

829.1 g/mol |

IUPAC 名称 |

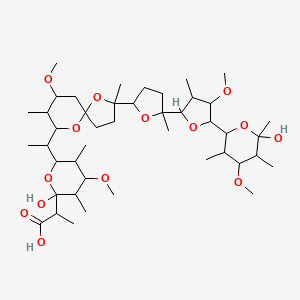

2-[2-hydroxy-6-[1-[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid |

InChI |

InChI=1S/C44H76O14/c1-21-29(49-12)20-43(56-31(21)22(2)32-23(3)34(51-14)27(7)44(48,57-32)28(8)39(45)46)19-18-40(9,58-43)30-16-17-41(10,54-30)38-25(5)35(52-15)37(53-38)36-24(4)33(50-13)26(6)42(11,47)55-36/h21-38,47-48H,16-20H2,1-15H3,(H,45,46) |

InChI 键 |

BKZOUCVNTCLNFF-UHFFFAOYSA-N |

规范 SMILES |

CC1C(CC2(CCC(O2)(C)C3CCC(O3)(C)C4C(C(C(O4)C5C(C(C(C(O5)(C)O)C)OC)C)OC)C)OC1C(C)C6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)C)OC |

同义词 |

A 218 DE-3936 emericid lonomycin lonomycin A lonomycin B lonomycin, monosodium salt SQ 12,525 |

产品来源 |

United States |

Foundational & Exploratory

The Discovery of Ionomycin from Streptomyces conglobatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, characterization, and application of Ionomycin (B1663694), a potent and selective calcium ionophore produced by the bacterium Streptomyces conglobatus. This document details the experimental protocols for its production and purification, summarizes its physicochemical and biological properties, and illustrates its mechanism of action and experimental use through detailed diagrams.

Introduction

Ionomycin is a polyether antibiotic discovered from the fermentation broths of Streptomyces conglobatus sp. nov. Trejo.[1] First reported in 1978, its structure was fully elucidated a year later.[2] It functions as a mobile ion carrier, exhibiting a high affinity and selectivity for divalent cations, particularly calcium (Ca²⁺).[3][4] This property allows Ionomycin to transport Ca²⁺ across biological membranes, leading to a rapid increase in intracellular calcium concentrations.[5] This potent biological activity has made Ionomycin an invaluable tool in biological research for studying calcium signaling pathways and activating calcium-dependent cellular processes.[5] It is frequently used in immunology, often in conjunction with phorbol (B1677699) 12-myristate 13-acetate (PMA), to stimulate T-lymphocytes and induce cytokine production.[6]

Physicochemical and Biological Properties

Ionomycin is characterized by its unique chemical structure and biological function. Its properties are summarized in the tables below.

Table 1: Physicochemical Properties of Ionomycin

| Property | Value | Reference(s) |

| Producing Organism | Streptomyces conglobatus (ATCC 31005) | [7] |

| Molecular Formula | C₄₁H₇₂O₉ | [8] |

| Molecular Weight | 709.00 g/mol | [8] |

| Appearance | Colorless oil (free acid) | [7] |

| Solubility | Insoluble in water; soluble in fats, DMSO, ethanol, methanol (B129727), acetonitrile, hexane, and chloroform (B151607). | [2][7] |

| UV Absorption Max (Free Acid) | 300 nm | [1] |

| UV Absorption Max (Calcium Salt) | 280 nm | [7] |

| Storage | Store at -20°C, desiccated and protected from light. | [9] |

Table 2: Spectroscopic Data of Ionomycin

| Spectroscopic Method | Observed Peaks/Properties | Reference(s) |

| Infrared (IR) Spectroscopy (Free Acid, KBr) | 3400, 2960, 1705, 1600, 1435, 1378, 1075, 973, 915, 757 cm⁻¹ | [7] |

| Infrared (IR) Spectroscopy (Calcium Salt, KBr) | 3260, 2860, 1540, 1420, 1355, 1300, 1068, 963, 890, 780 cm⁻¹ | [7] |

| ¹H and ¹³C NMR Spectroscopy | The complete assignment of ¹H and ¹³C NMR chemical shifts for Ionomycin is detailed in specialized chemical literature, with the original structure elucidation paper by Toeplitz et al. (1979) providing the foundational data. Analysis is typically performed in solvents like CDCl₃. | [2] |

| Mass Spectrometry | The fragmentation pattern of Ionomycin can be analyzed to confirm its structure. As a polyether antibiotic, fragmentation often involves cleavage of C-C single bonds and dehydration. | [10] |

Table 3: Biological Activity of Ionomycin

| Biological Target/Process | Effect | Reference(s) |

| Ion Selectivity | Ca²⁺ > Mg²⁺ > Sr²⁺ = Ba²⁺ | [3][4] |

| Mechanism of Action | Acts as a mobile ion carrier to transport Ca²⁺ across biological membranes, increasing intracellular Ca²⁺ concentration. | [3] |

| Cellular Effects | Induces apoptosis, activates Ca²⁺/Calmodulin-dependent kinases and phosphatases, stimulates cytokine production in immune cells (often with PMA). | [5] |

| Antibiotic Spectrum | Active against Gram-positive bacteria. | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the production, extraction, purification, and application of Ionomycin.

Fermentation of Streptomyces conglobatus for Ionomycin Production

This protocol is based on the process described for Streptomyces conglobatus ATCC 31005.[7]

-

Inoculum Preparation (Stage 1):

-

A lyophilized culture of S. conglobatus ATCC 31005 is grown on a tomato paste-oatmeal agar (B569324) slant.

-

Surface growth from the slant is suspended in a 0.01% Dupanol solution to create the initial inoculum.

-

The inoculum is transferred to a fermentation medium containing (per liter): 15 g Toasted Nutrisoy flour, 15 g Hi starch, 50 g glucose, 0.005 g CoCl₂·6H₂O, and 10 g CaCO₃.

-

The culture is incubated under submerged aerobic conditions at approximately 25°C.

-

-

Seed Fermentation (Stage 2):

-

A larger volume of the same medium as Stage 1, with the addition of an antifoam agent (e.g., 0.5 g/L Ucon LB 625), is inoculated with the culture from Stage 1.

-

The fermentation is continued for approximately 96 hours.

-

-

Production Fermentation (Stage 3):

-

A large-scale production vessel (e.g., 250 liters in a 100-gallon stainless steel vessel) containing the same medium is inoculated with the seed culture from Stage 2.

-

The fermentation is carried out for approximately 144 hours at 25°C with agitation and aeration.

-

Extraction and Purification of Ionomycin

This protocol outlines the recovery of Ionomycin from the fermentation broth.[7]

-

Mycelial Cake Separation:

-

At the end of the fermentation, a filter aid is added to the broth.

-

The mixture is filtered to separate the mycelial cake from the filtrate.

-

-

Extraction from Mycelium:

-

The mycelial cake is extracted multiple times with methanol.

-

The methanolic extracts are combined and concentrated to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is further partitioned using an organic solvent such as ethyl acetate (B1210297) to separate Ionomycin from aqueous components.

-

-

Chromatographic Purification:

-

The organic phase is concentrated and subjected to column chromatography on silica (B1680970) gel.

-

A solvent system, for example, a gradient of chloroform in benzene (B151609) followed by a gradient of ethyl acetate in chloroform, can be used for elution.

-

Fractions are collected and assayed for biological activity (e.g., against Staphylococcus aureus).

-

Active fractions are pooled and may be further purified by preparative thin-layer chromatography (TLC) on silica gel plates using a solvent system like 4% methanol in chloroform.

-

-

Crystallization:

-

The purified Ionomycin (as the calcium salt) is crystallized from an organic solvent such as benzene or hexane.

-

T-Cell Stimulation for Intracellular Cytokine Staining

This protocol describes a common application of Ionomycin in immunology.[4][6]

-

Cell Preparation:

-

Prepare a single-cell suspension of T-lymphocytes (e.g., from peripheral blood mononuclear cells) at a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

-

Stimulation:

-

Add Phorbol 12-Myristate 13-Acetate (PMA) to a final concentration of 50 ng/mL and Ionomycin to a final concentration of 500 ng/mL.

-

Incubate the cells for 2 hours at 37°C in a CO₂ incubator.

-

-

Protein Transport Inhibition:

-

Add a protein transport inhibitor, such as Brefeldin A (to a final concentration of 10 µg/mL), to the cell culture.

-

Incubate for an additional 2-4 hours at 37°C.

-

-

Surface Staining:

-

Wash the cells with staining buffer (e.g., PBS with 2% FBS).

-

Stain with fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) for 20-30 minutes at 4°C.

-

-

Fixation and Permeabilization:

-

Wash the cells to remove unbound surface antibodies.

-

Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.

-

Wash the cells and then permeabilize with a permeabilization buffer (e.g., containing saponin).

-

-

Intracellular Staining:

-

Stain the permeabilized cells with fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α) for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells to remove unbound intracellular antibodies.

-

Resuspend the cells in staining buffer and analyze using a flow cytometer.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to Ionomycin.

Caption: Workflow for the discovery and isolation of Ionomycin.

Caption: Ionomycin and PMA synergistic signaling in T-cell activation.

Caption: Experimental workflow for intracellular cytokine staining.

References

- 1. Ionomycin, a new polyether antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ionomycin - Wikipedia [en.wikipedia.org]

- 3. Characterization of ionomycin as a calcium ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. stemcell.com [stemcell.com]

- 6. Ionomycin | C41H72O9 | CID 6912226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CA1047953A - Ionomycin from streptomyces conglobatus - Google Patents [patents.google.com]

- 8. イオノマイシン from Streptomyces conglobatus ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Fragmentation study of salinomycin and monensin A antibiotics using electrospray quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

Ionomycin: A Historical and Technical Guide for the Research Professional

An in-depth exploration of the ionophore that revolutionized calcium signaling research and its continued impact on cellular biology and drug discovery.

Introduction

Ionomycin, a polyether antibiotic produced by the bacterium Streptomyces conglobatus, has carved an indispensable niche in the toolkit of cell biologists, immunologists, and drug development professionals. Since its discovery, its potent and selective calcium ionophore activity has provided researchers with an invaluable method to artificially manipulate intracellular calcium concentrations, thereby unraveling the intricate signaling pathways that govern a myriad of cellular processes. This technical guide provides a comprehensive overview of the history of Ionomycin as a research tool, its mechanism of action, and detailed protocols for its application in key experimental systems.

A Historical Perspective: From Antibiotic to Essential Research Tool

Ionomycin was first isolated and characterized in the late 1970s.[1] Initially investigated for its antibiotic properties, its profound ability to transport divalent cations, particularly calcium (Ca2+), across biological membranes quickly garnered the attention of the scientific community. This unique property as a calcium ionophore—a lipid-soluble molecule that binds to and facilitates the transport of ions across lipid bilayers—positioned Ionomycin as a powerful tool to study the role of intracellular calcium as a second messenger.

Early studies focused on characterizing its ion-binding properties and its effects on various cell types. Its synergy with phorbol (B1677699) esters, such as Phorbol 12-myristate 13-acetate (PMA), in activating T-lymphocytes became a landmark discovery, establishing the combination as a standard method for polyclonal T-cell activation in vitro. This application has been instrumental in advancing our understanding of immunology, particularly in the context of T-cell signaling, cytokine production, and immune responses.

Mechanism of Action: A Precise Calcium Mobilizer

Ionomycin functions by forming a stable, lipid-soluble complex with divalent cations, with a high selectivity for Ca2+. This complex can then diffuse across the cell membrane, effectively increasing the intracellular concentration of free Ca2+. The mechanism of Ionomycin-induced calcium influx is two-fold: it facilitates the transport of extracellular Ca2+ into the cell and also releases Ca2+ from intracellular stores, such as the endoplasmic reticulum (ER).[2][3] This rapid and sustained elevation in cytosolic calcium triggers a cascade of downstream signaling events.

Unlike some other calcium ionophores, Ionomycin's action is not dependent on G-protein coupled receptors, providing a direct method to study the effects of elevated intracellular calcium, independent of upstream receptor activation.[2]

Data Presentation: Quantitative Parameters of Ionomycin

The efficacy of Ionomycin is dependent on several factors, including cell type, experimental conditions, and the desired biological outcome. The following tables summarize key quantitative data for the use of Ionomycin as a research tool.

Table 1: Physicochemical Properties of Ionomycin

| Property | Value |

| Molecular Formula | C41H72O9 |

| Molecular Weight | 709.0 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Storage | Store at -20°C, protect from light |

Table 2: Recommended Working Concentrations for Common Applications

| Application | Cell Type | Ionomycin Concentration | PMA Concentration (if applicable) | Incubation Time |

| T-Cell Activation (Intracellular Cytokine Staining) | Human PBMCs | 500 ng/mL - 1 µg/mL | 10 - 50 ng/mL | 4 - 6 hours |

| T-Cell Activation (Proliferation) | Mouse Splenocytes | 200 ng/mL | 10 ng/mL | 72 hours |

| Intracellular Calcium Measurement (Positive Control) | Various | 1 - 10 µM | N/A | Minutes |

| Apoptosis Induction | Human Lung Carcinoma Cells | 1 µM | N/A | 3 - 24 hours |

| Autophagy Induction | Various | 1 - 5 µM | N/A | 2 - 24 hours |

Signaling Pathways Activated by Ionomycin

The primary consequence of Ionomycin treatment is the elevation of intracellular calcium, which acts as a crucial second messenger to activate a multitude of signaling pathways. When used in conjunction with PMA, which activates Protein Kinase C (PKC), Ionomycin powerfully stimulates pathways leading to the activation of key transcription factors like NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Ionomycin.

T-Cell Activation for Intracellular Cytokine Staining

This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with PMA and Ionomycin to induce cytokine production, which is then measured by flow cytometry.

Methodology:

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Stimulation: To 1 mL of the cell suspension, add PMA to a final concentration of 50 ng/mL and Ionomycin to a final concentration of 1 µg/mL.

-

Protein Transport Inhibition: Immediately add a protein transport inhibitor, such as Brefeldin A (final concentration 10 µg/mL) or Monensin (final concentration 2 µM), to the cell suspension. This prevents the secretion of newly synthesized cytokines, allowing them to accumulate intracellularly.

-

Incubation: Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Surface Staining: After incubation, wash the cells with FACS buffer (PBS with 2% FBS). Stain for cell surface markers (e.g., CD3, CD4, CD8) by incubating with fluorescently labeled antibodies for 30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: Wash the cells again and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α) by incubating with fluorescently labeled anti-cytokine antibodies in permeabilization buffer for 30 minutes at 4°C in the dark.

-

Analysis: Wash the cells and resuspend in FACS buffer. Analyze the samples on a flow cytometer.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration following stimulation with Ionomycin.

Methodology:

-

Cell Preparation: Seed adherent cells on glass coverslips 24-48 hours prior to the experiment.

-

Dye Loading: Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM in a physiological salt solution like HBSS). Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

Washing: After loading, wash the cells 2-3 times with fresh physiological salt solution to remove any extracellular dye.

-

De-esterification: Incubate the cells for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM within the cells.

-

Imaging: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm. Establish a stable baseline fluorescence ratio (340/380).

-

Stimulation: Add Ionomycin to the perfusion chamber at a final concentration of 1-10 µM to induce a maximal calcium response, which can be used as a positive control or to calibrate the signal.

-

Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Induction of Apoptosis

Ionomycin can induce apoptosis in various cell types, often through the activation of calcium-dependent proteases like calpains.[4][5]

Methodology:

-

Cell Culture: Plate cells at an appropriate density in a multi-well plate.

-

Treatment: Treat the cells with Ionomycin at a concentration known to induce apoptosis in the specific cell type (typically 0.5-2 µM). Include both a vehicle-treated (e.g., DMSO) negative control and a positive control for apoptosis if available.

-

Incubation: Incubate the cells for a time course (e.g., 6, 12, 24 hours) to assess the progression of apoptosis.

-

Apoptosis Detection: Assess apoptosis using one or more of the following methods:

-

Annexin V/Propidium Iodide (PI) Staining: Stain cells with Annexin V and PI and analyze by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) using colorimetric, fluorometric, or luminometric assays.

-

Western Blotting: Analyze the cleavage of caspase substrates (e.g., PARP) or the activation of caspases by Western blotting.

-

DNA Fragmentation Analysis: Detect the characteristic laddering of DNA fragments by agarose (B213101) gel electrophoresis.

-

Induction of Autophagy

Elevated intracellular calcium can also modulate autophagy, a cellular process of self-digestion of cytoplasmic components.

Methodology:

-

Cell Culture: Plate cells at a suitable density.

-

Treatment: Treat cells with Ionomycin (typically 1-5 µM). It is crucial to include appropriate controls, such as a vehicle control and a known autophagy inducer (e.g., rapamycin) or inhibitor (e.g., chloroquine).

-

Incubation: Incubate cells for a relevant time period (e.g., 6, 12, 24 hours). To assess autophagic flux, a lysosomal inhibitor like chloroquine (B1663885) or bafilomycin A1 should be added for the last few hours of the incubation.

-

Autophagy Detection:

-

Western Blotting for LC3-II: The conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy. Analyze cell lysates by Western blotting using an anti-LC3 antibody. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy. Comparing LC3-II levels in the presence and absence of a lysosomal inhibitor provides a measure of autophagic flux.

-

p62/SQSTM1 Degradation: The protein p62 is selectively degraded during autophagy. A decrease in p62 levels, as assessed by Western blotting, can indicate increased autophagic activity.

-

Fluorescence Microscopy: In cells expressing a fluorescently tagged LC3 (e.g., GFP-LC3), the formation of puncta (representing autophagosomes) can be visualized and quantified by fluorescence microscopy.

-

Conclusion

From its origins as an antibiotic, Ionomycin has evolved into a cornerstone of cellular and molecular biology research. Its ability to precisely and potently elevate intracellular calcium levels has been instrumental in dissecting the complex web of calcium-dependent signaling pathways. For researchers, scientists, and drug development professionals, a thorough understanding of Ionomycin's history, mechanism, and practical applications is essential for its effective use in elucidating fundamental biological processes and for the development of novel therapeutic strategies. The protocols and data presented in this guide offer a solid foundation for leveraging this powerful research tool to its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repub.eur.nl [repub.eur.nl]

- 5. Ionomycin-activated calpain triggers apoptosis. A probable role for Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Ionomycin as a Calcium Ionophore

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ionomycin is a potent and selective calcium ionophore widely utilized in research to manipulate intracellular calcium concentrations and dissect calcium-dependent signaling pathways. This guide provides a comprehensive overview of the core mechanism of action of Ionomycin, detailing its structure, ion-binding properties, and transport mechanism. It includes a compilation of quantitative data, detailed experimental protocols for studying its effects, and visualizations of key pathways and workflows to support researchers in its effective application.

Introduction

Ionomycin is a polyether antibiotic produced by the bacterium Streptomyces conglobatus. Its defining characteristic is its ability to form a lipid-soluble complex with divalent cations, primarily calcium (Ca²⁺), and transport them across biological membranes, effectively increasing the cytosolic Ca²⁺ concentration. This property has made it an indispensable tool in cell biology, immunology, and neuroscience for investigating the roles of calcium in cellular processes ranging from signal transduction and gene expression to apoptosis and neurotransmitter release.

Core Mechanism of Action

Ionomycin functions as a mobile ion carrier, a mode of transport distinct from channel-forming ionophores. The process involves several key steps:

-

Chelation of Divalent Cations: On the extracellular side of the plasma membrane, an Ionomycin molecule chelates a divalent cation. This binding is facilitated by the flexible backbone of the Ionomycin molecule, which allows it to form a coordination complex with the cation. The binding stoichiometry for Ca²⁺ is 1:1.

-

Conformational Change and Membrane Translocation: The formation of the Ionomycin-cation complex induces a conformational change in the ionophore, shielding the charged cation within a hydrophobic exterior. This lipid-soluble complex can then diffuse across the lipid bilayer of the cell membrane.

-

Release of the Cation: Upon reaching the cytosolic side, the cation is released from the Ionomycin molecule. This dissociation is driven by the lower concentration of the cation in the cytosol and potentially by the difference in pH between the extracellular and intracellular environments.

-

Return of the Ionophore: The free Ionomycin molecule, being lipophilic, can then diffuse back across the membrane to the extracellular side to bind another cation, thus completing the transport cycle.

Beyond its action at the plasma membrane, Ionomycin also mobilizes Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR), further contributing to the rise in cytosolic Ca²⁺ levels.

Structure of Ionomycin

Ionomycin is a polyether antibiotic with a complex structure that includes a β-diketone system and a carboxylic acid group. These functional groups are crucial for its ion-chelating activity. The molecule's lipophilic nature allows it to readily insert into and traverse biological membranes.

Quantitative Data

The following tables summarize key quantitative parameters related to Ionomycin's function.

Table 1: Divalent Cation Selectivity and Binding Affinity

| Divalent Cation | Selectivity Order | Dissociation Constant (Kd) |

| Ca²⁺ | 1 | Not explicitly found in searches |

| Mg²⁺ | 2 | Not explicitly found in searches |

| Sr²⁺ | 3 | Not explicitly found in searches |

| Ba²⁺ | 4 | Not explicitly found in searches |

Note: While the selectivity order is well-established, precise Kd values were not consistently available in the searched literature. The binding affinity is known to be high for Ca²⁺.

Table 2: Ion Transport Rate

| Parameter | Value | Reference |

| Turnover Number (vs. A23187) | 3- to 5-fold greater | [1] |

Note: Absolute ion transport rates (ions/second) for Ionomycin were not found in the performed searches. The turnover number is provided relative to the ionophore A23187.

Table 3: Effective Concentrations for Cellular Effects

| Cell Type | Effect | Ionomycin Concentration | Reference |

| Human PBMCs | Cytokine Production (with PMA) | 1 µg/mL | |

| Jurkat Cells (T-lymphocyte) | Reporter Gene Assays (with PMA) | 2.5 µM | [2] |

| Human B Cells | Apoptosis | 1 µM | [3] |

| LNCaP (prostate cancer) | Apoptosis | 10 µM | [4] |

| Cultured Cortical Neurons | Apoptosis | 250 nM | [5] |

| Cultured Cortical Neurons | Necrosis | 1-3 µM | [5] |

| N1E-115 (neuroblastoma) | Neurite Degeneration/Cell Death | 1 µM | [6] |

| ECV304 (endothelial) | Ca²⁺ Influx | ≤ 1 µM | [7] |

Experimental Protocols

Detailed methodologies for key experiments to study the effects of Ionomycin are provided below.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular Ca²⁺ concentration following Ionomycin treatment.

Materials:

-

Cells of interest

-

Culture medium

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Ionomycin stock solution (in DMSO)

-

Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

-

Cell Preparation: Seed cells on glass coverslips or in a 96-well plate suitable for fluorescence imaging and culture until the desired confluency.

-

Fura-2 AM Loading: a. Prepare a loading buffer containing HBSS (with Ca²⁺ and Mg²⁺), 2-5 µM Fura-2 AM, and 0.02% Pluronic F-127. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. d. After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Imaging: a. Place the coverslip or plate in the imaging setup. b. Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm. c. Add Ionomycin to the desired final concentration. d. Immediately begin recording the fluorescence changes at 340 nm and 380 nm excitation over time.

-

Data Analysis: a. Calculate the ratio of the fluorescence intensities (F340/F380). b. The change in this ratio over time reflects the change in intracellular Ca²⁺ concentration. c. Calibration can be performed at the end of the experiment using a high Ca²⁺ buffer (with Ionomycin) and a Ca²⁺-free buffer (with EGTA and Ionomycin) to determine the maximum and minimum ratios, respectively, allowing for the calculation of absolute Ca²⁺ concentrations.

Calcein (B42510) Leakage Assay for Membrane Permeabilization

This assay assesses the ability of Ionomycin to create pores or disrupt membrane integrity by measuring the release of the fluorescent dye calcein from lipid vesicles.

Materials:

-

Lipids (e.g., POPC, DOPC)

-

Calcein

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Buffer (e.g., HEPES-buffered saline)

-

Ionomycin stock solution (in DMSO)

-

Fluorescence spectrophotometer or plate reader

Procedure:

-

Liposome (B1194612) Preparation with Encapsulated Calcein: a. Prepare large unilamellar vesicles (LUVs) by extrusion, incorporating a self-quenching concentration of calcein (e.g., 50-100 mM) in the hydration buffer. b. Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column.

-

Calcein Leakage Measurement: a. Dilute the calcein-loaded liposomes in the assay buffer to a suitable concentration in a cuvette or 96-well plate. b. Measure the baseline fluorescence (Excitation: ~495 nm, Emission: ~515 nm). c. Add Ionomycin to the desired final concentration and mix. d. Monitor the increase in fluorescence over time. The leakage of calcein from the vesicles results in its dequenching and a corresponding increase in fluorescence. e. To determine the maximum leakage (100%), add a detergent (e.g., Triton X-100) to completely lyse the vesicles at the end of the experiment.

-

Data Analysis: a. Calculate the percentage of calcein leakage at each time point relative to the maximum fluorescence after detergent lysis.

Planar Lipid Bilayer Electrophysiology

This technique allows for the direct measurement of ion transport mediated by Ionomycin across an artificial lipid bilayer.

Materials:

-

Planar lipid bilayer setup (two chambers separated by a small aperture)

-

Lipids (e.g., diphytanoylphosphatidylcholine (B1258105) in n-decane)

-

Electrolyte solution (e.g., KCl or CaCl₂)

-

Ag/AgCl electrodes

-

Low-noise current amplifier

-

Ionomycin stock solution (in ethanol (B145695) or DMSO)

Procedure:

-

Bilayer Formation: a. Fill both chambers with the electrolyte solution. b. "Paint" the lipid solution across the aperture to form a thin lipid film, which will spontaneously thin to form a bilayer. c. Monitor the formation of the bilayer by measuring the electrical capacitance.

-

Ionomycin Incorporation: a. Once a stable bilayer is formed, add a small amount of Ionomycin to one of the chambers (the cis chamber). b. Stir gently to facilitate the incorporation of Ionomycin into the bilayer.

-

Current Recording: a. Apply a transmembrane potential using the Ag/AgCl electrodes and the voltage-clamp amplifier. b. Record the resulting ionic current flowing across the bilayer. An increase in current after the addition of Ionomycin indicates its ionophoretic activity.

-

Data Analysis: a. Analyze the current recordings to determine the conductance and ion selectivity of the Ionomycin-mediated transport.

Visualizations

The following diagrams illustrate key concepts related to Ionomycin's mechanism of action and experimental workflows.

References

- 1. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cation transport and specificity of ionomycin. Comparison with ionophore A23187 in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. Ionomycin activates electrogenic Ca2+ influx in rat thymic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 7. Broadband Electrical Spectroscopy to Distinguish Single-Cell Ca2+ Changes Due to Ionomycin Treatment in a Skeletal Muscle Cell Line [mdpi.com]

An In-depth Technical Guide to Ionomycin: Structure, Properties, and Applications in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ionomycin (B1663694), a polyether antibiotic produced by Streptomyces conglobatus, is a powerful and widely utilized tool in biological research. Its profound ability to selectively transport divalent cations, particularly calcium ions (Ca²⁺), across biological membranes has made it indispensable for investigating the myriad of cellular processes regulated by intracellular calcium signaling. This technical guide provides a comprehensive overview of the chemical and physical properties of Ionomycin, its mechanism of action as a calcium ionophore, and its application in studying downstream signaling pathways. Detailed experimental considerations and methodologies are presented to aid researchers in the effective use of this potent molecule.

Chemical Structure and Physicochemical Properties

Ionomycin is a complex molecule characterized by a long-chain polyether backbone with multiple chiral centers, a β-diketone, and a carboxylic acid group. These functional groups are crucial for its ionophoric activity, particularly the chelation of calcium ions.[1]

Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | (4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-11,19,21-trihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid | [2] |

| CAS Number | 56092-81-0 (Free acid) | [1] |

| CAS Number | 56092-82-1 (Calcium salt) | [3] |

| Chemical Formula | C₄₁H₇₂O₉ | [1] |

| Molecular Weight | 709.00 g/mol | [1] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 205-206 °C | [2][4] |

| Boiling Point | 817.2 ± 65.0 °C (Predicted) | [3] |

| pKa | 4.77 ± 0.10 (Predicted) | [3] |

| Solubility | Insoluble in water. Soluble in DMSO (1.4-10 mg/mL), ethanol (B145695) (20 mg/mL), methanol, and DMF. | [1][5][6][7] |

| Appearance | White to off-white powder or waxy solid. | [3][4] |

Mechanism of Action: A Selective Calcium Ionophore

Ionomycin functions as a highly selective ionophore, facilitating the transport of divalent cations across lipid membranes. Its primary and most potent activity is directed towards calcium ions.

Ionomycin binds Ca²⁺ in a 1:1 stoichiometric ratio.[5] The molecule's flexible backbone allows it to form a lipid-soluble complex around the calcium ion, effectively shielding its charge and enabling it to traverse the hydrophobic core of the cell membrane. This transport occurs down the electrochemical gradient, leading to a rapid increase in the intracellular calcium concentration ([Ca²⁺]i).

Beyond its role in transporting extracellular calcium into the cell, Ionomycin is also known to mobilize Ca²⁺ from intracellular stores, such as the endoplasmic reticulum.[8] This dual action results in a robust and sustained elevation of cytosolic calcium levels.

The selectivity of Ionomycin for divalent cations has been determined to be: Ca²⁺ > Mg²⁺ > Sr²⁺ ≈ Ba²⁺.[9] It shows negligible affinity for monovalent alkali metal ions.[9]

Impact on Cellular Signaling Pathways

The Ionomycin-induced elevation of intracellular Ca²⁺ serves as a powerful trigger for a multitude of downstream signaling cascades. Two of the most well-characterized pathways activated by Ionomycin are the Calcineurin-NFAT and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Calcineurin-NFAT Signaling Pathway

Increased intracellular calcium activates calmodulin, which in turn activates the serine/threonine phosphatase, calcineurin.[10] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[11] This dephosphorylation exposes a nuclear localization signal, leading to the translocation of NFAT from the cytoplasm to the nucleus, where it can regulate the expression of various genes, including those involved in immune responses.[11][12]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Ionomycin | 56092-81-0 | FL162671 | Biosynth [biosynth.com]

- 3. IONOMYCIN | 56092-81-0 [chemicalbook.com]

- 4. agscientific.com [agscientific.com]

- 5. Ionomycin - Wikipedia [en.wikipedia.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. What is the working mechanism of Ionomycin? | AAT Bioquest [aatbio.com]

- 9. Characterization of ionomycin as a calcium ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. pnas.org [pnas.org]

- 12. Calcium and Calcineurin-NFAT Signaling Regulate Granulocyte-Monocyte Progenitor Cell Cycle via Flt3-L - PMC [pmc.ncbi.nlm.nih.gov]

Ionomycin's Impact on Intracellular Calcium Stores: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of ionomycin (B1663694) on intracellular calcium stores. Ionomycin, a potent and selective calcium ionophore derived from the bacterium Streptomyces conglobatus, is an indispensable tool in biological research for manipulating intracellular calcium levels and studying calcium-dependent signaling pathways.[1][2] This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its use, and a summary of key quantitative data.

Core Mechanism of Action

Ionomycin acts as a mobile carrier for calcium ions (Ca²⁺), facilitating their transport across biological membranes down their electrochemical gradient.[3][4] Its primary mechanism involves increasing the permeability of membranes to Ca²⁺, leading to a rapid influx of extracellular calcium into the cytosol and the release of calcium from intracellular stores, most notably the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).[5][6] This elevation in cytosolic Ca²⁺ concentration triggers a cascade of downstream cellular events.

Unlike some other agents that deplete intracellular calcium stores, ionomycin's action is not dependent on G proteins.[5][7] It directly accesses and releases calcium from the same intracellular stores as inositol (B14025) 1,4,5-trisphosphate (IP₃), a key second messenger in many signaling pathways.[5][7] The ionomycin-induced rise in intracellular Ca²⁺ is typically biphasic, with an initial rapid peak resulting from the mobilization of intracellular stores, followed by a sustained phase due to the influx of extracellular Ca²⁺.[8][9][10]

Ionomycin is a more effective Ca²⁺ ionophore than A23187 and exhibits lower efficacy in binding and transporting magnesium ions (Mg²⁺).[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of ionomycin in various experimental settings.

| Parameter | Value | Cell Type/System | Reference |

| Effective Concentration Range | 0.5 - 10 µg/ml (669 nM - 13.38 µM) | General cell culture assays | [11] |

| 1 µM - 3 µM | General cell treatment | [3] | |

| 1 µM | HEK293 and CHO cells for calcium measurements | [12] | |

| 1 µM | N1E-115 neuroblastoma cells | [13] | |

| 0.5 µM | HL-60 cells | [14] | |

| 3 µM | Neurons | [15] | |

| IC₅₀ for T-cell Activation (with PMA) | 5.8 nM | T-cells | [1] |

| Kinetics of Cytosolic Ca²⁺ Increase (t₁/₂) | 4.5 ± 1.1 s | U2OS cells | [16] |

| Kinetics of ER Ca²⁺ Release | 9.6 s | U2OS cells | [17] |

| Kinetics of Mitochondrial Ca²⁺ Increase (t₁/₂) | 15.4 ± 3.4 s | U2OS cells | [16] |

Signaling and Experimental Workflow Visualizations

To better illustrate the processes described, the following diagrams have been generated using Graphviz (DOT language).

Caption: Ionomycin-induced calcium signaling pathway.

Caption: Experimental workflow for measuring intracellular calcium.

Caption: Logical relationship of Ionomycin's mechanism.

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Using Fura-2 AM with a Fluorescence Plate Reader

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to ionomycin.

Materials:

-

Cells of interest

-

96-well black, clear-bottom microplates

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-Buffered Saline (HBS)

-

Ionomycin stock solution (e.g., 1 mM in DMSO)

-

Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission detection around 510 nm.

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in a 37°C, 5% CO₂ incubator.

-

Dye Loading Solution Preparation: Prepare a loading buffer by adding Fura-2 AM and Pluronic F-127 to HBS. A typical final concentration for Fura-2 AM is 2-5 µM. Pluronic F-127 (at a final concentration of ~0.02%) aids in the dispersion of the nonpolar Fura-2 AM in the aqueous buffer.

-

Cell Loading:

-

Washing:

-

Aspirate the loading solution.

-

Wash the cells twice with HBS to remove any extracellular dye.

-

Add fresh HBS to each well.

-

-

Measurement:

-

Place the plate in the fluorescence plate reader.

-

Set the instrument to measure fluorescence at an emission wavelength of ~510 nm, alternating between excitation wavelengths of 340 nm and 380 nm.[20]

-

Record a baseline fluorescence ratio (340/380) for a few minutes.

-

Using an automated injector if available, add ionomycin to the wells to achieve the desired final concentration (e.g., 1 µM).

-

Continue to record the fluorescence ratio for a sufficient period to capture the peak and subsequent decline in intracellular calcium.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

If absolute calcium concentrations are required, a calibration curve must be generated using solutions of known calcium concentrations and a calcium ionophore to determine R_min, R_max, and K_d values.

-

Protocol 2: T-Cell Activation using PMA and Ionomycin

This protocol describes the common application of ionomycin in conjunction with phorbol (B1677699) 12-myristate 13-acetate (PMA) to activate T-cells for downstream analysis, such as cytokine production.[1][21]

Materials:

-

Isolated T-cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

PMA stock solution (e.g., 1 mg/mL in DMSO)

-

Ionomycin stock solution (e.g., 1 mM in DMSO)

-

Multi-well culture plates

Procedure:

-

Cell Preparation: Isolate T-cells from the desired source (e.g., human peripheral blood, mouse spleen) using standard methods. Resuspend the cells in complete culture medium at a concentration of 1-2 x 10⁶ cells/mL.

-

Stimulation:

-

Plate the T-cell suspension in a multi-well culture plate.

-

Prepare a stimulation cocktail containing PMA and ionomycin in culture medium. Typical final concentrations are 25-50 ng/mL for PMA and 0.5-1 µg/mL for ionomycin.

-

Add the stimulation cocktail to the cells.

-

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the desired period. The incubation time will vary depending on the downstream application (e.g., 4-6 hours for intracellular cytokine staining, 24-72 hours for analysis of secreted cytokines or proliferation).

-

Downstream Analysis: Following incubation, harvest the cells and/or supernatant for analysis. This may include flow cytometry for intracellular cytokine expression, ELISA for secreted cytokines, or proliferation assays.

Applications in Research and Drug Development

The ability of ionomycin to robustly and reliably increase intracellular calcium makes it a valuable tool in numerous research areas:

-

Signal Transduction: Elucidating the role of calcium as a second messenger in various signaling pathways.[2]

-

Immunology: Activating T-cells and other immune cells to study their function and cytokine production.[1][21]

-

Neuroscience: Investigating the role of calcium in neuronal processes such as neurotransmitter release and excitotoxicity.[13]

-

Apoptosis Research: Inducing programmed cell death, as high concentrations of ionomycin can disrupt cellular homeostasis and trigger apoptotic pathways.[2][11]

-

Drug Discovery: Screening for compounds that modulate calcium signaling pathways.

Conclusion

Ionomycin remains a cornerstone reagent for the study of intracellular calcium signaling. Its well-characterized mechanism of action and potent activity provide researchers with a reliable method to probe the intricate roles of calcium in cellular physiology and pathophysiology. By understanding its effects on intracellular calcium stores and employing standardized protocols, scientists can continue to leverage this powerful tool to advance our knowledge in diverse fields of biological and medical research.

References

- 1. stemcell.com [stemcell.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Ionomycin, Calcium Salt | Cell Signaling Technology [cellsignal.com]

- 4. apexbt.com [apexbt.com]

- 5. What is the working mechanism of Ionomycin? | AAT Bioquest [aatbio.com]

- 6. Ionomycin releases calcium from the sarcoplasmic reticulum and activates Na+/Ca2+ exchange in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of release of Ca2+ from intracellular stores in response to ionomycin in oocytes of the frog Xenopus laevis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. invivogen.com [invivogen.com]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. INF2-mediated actin polymerization at the ER stimulates mitochondrial calcium uptake, inner membrane constriction, and division - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ER–mitochondria contacts: Actin dynamics at the ER control mitochondrial fission via calcium release - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ionbiosciences.com [ionbiosciences.com]

- 20. Fura-2 imaging of ionomycin response, with and without R568; a CaSR positive modulator [protocols.io]

- 21. reportergene.com [reportergene.com]

The Pivotal Role of Ionomycin in Early T-Cell Activation Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal, early research on the use of the calcium ionophore Ionomycin (B1663694) to elucidate the mechanisms of T-lymphocyte (T-cell) activation. We will delve into the core signaling pathways initiated by Ionomycin, present quantitative data from foundational studies, and provide detailed experimental protocols that were instrumental in shaping our understanding of T-cell biology.

Introduction: Ionomycin as a Tool to Bypass the T-Cell Receptor

In the early exploration of immunology, understanding the precise signals required to activate T-cells was a paramount goal. The discovery of Ionomycin, a potent and selective calcium ionophore, provided researchers with a powerful tool to mimic a critical T-cell activation signal: the increase in intracellular calcium concentration ([Ca2+]i).[1] Unlike antigen-presenting cells that engage the T-cell receptor (TCR), Ionomycin directly facilitates the influx of extracellular calcium across the cell membrane and promotes the release of calcium from intracellular stores, such as the endoplasmic reticulum.[2][3][4] This allowed for the dissection of calcium-dependent signaling pathways in isolation and in synergy with other stimuli, most notably phorbol (B1677699) esters like Phorbol 12-myristate 13-acetate (PMA), which activate Protein Kinase C (PKC).[5][6] The synergistic action of Ionomycin and PMA became a standard method for polyclonal T-cell activation in vitro, leading to robust proliferation, cytokine production, and the expression of activation markers.[6][7]

The Core Signaling Cascade Initiated by Ionomycin

Ionomycin-induced T-cell activation hinges on its ability to elevate intracellular calcium levels. This surge in [Ca2+]i serves as a second messenger, triggering a cascade of downstream events that are crucial for T-cell effector functions.

References

- 1. Ionomycin, Calcium Salt | Cell Signaling Technology [cellsignal.com]

- 2. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Ionomycin activates electrogenic Ca2+ influx in rat thymic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of T cell activation by the calcium ionophore ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Activation of human T lymphocytes by phorbol-12,13-dibutyrate and ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Ionomycin as a tool for studying calcium signaling pathways

An In-depth Technical Guide to Ionomycin (B1663694) for Studying Calcium Signaling Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Ionomycin

Ionomycin is a potent and selective calcium ionophore derived from the bacterium Streptomyces conglobatus.[1][2] It is an indispensable tool in cell biology and immunology research, primarily used to artificially increase intracellular calcium (Ca²⁺) concentrations.[1] Unlike many physiological stimuli that trigger Ca²⁺ release through complex signaling cascades, ionomycin provides a direct and rapid method to study the downstream effects of elevated cytosolic Ca²⁺. It functions as a mobile ion carrier, effectively transporting calcium ions across biological membranes, including the plasma membrane and membranes of intracellular stores.[2][3] This property allows researchers to bypass upstream signaling events and directly investigate calcium-dependent processes such as T-cell activation, apoptosis, and gene expression.[3][4] Ionomycin is more effective at transporting Ca²⁺ than the ionophore A23187 and shows lower affinity for magnesium (Mg²⁺), providing greater specificity for calcium signaling studies.[1]

Mechanism of Action

Ionomycin's primary function is to create a lipid-soluble complex with divalent cations, primarily Ca²⁺, allowing them to traverse lipid bilayers. Its mechanism can be broken down into two main actions:

-

Transport Across Plasma Membrane: Ionomycin embeds within the plasma membrane, binds to extracellular Ca²⁺, and shuttles it into the cytoplasm, down its concentration gradient.[5]

-

Release from Intracellular Stores: It also facilitates the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum (ER).[1][5] It achieves this by acting on the same intracellular Ca²⁺ stores as inositol (B14025) 1,4,5-trisphosphate (IP3), a key second messenger in physiological calcium signaling.[5][6]

This dual action results in a rapid and sustained increase in cytosolic Ca²⁺ levels, which then triggers a cascade of downstream signaling events.

Caption: Mechanism of Ionomycin as a mobile Ca²⁺ carrier.

Key Applications and Experimental Data

Ionomycin's ability to robustly elevate intracellular Ca²⁺ makes it a versatile tool for various applications.

T-Cell Activation and Cytokine Production

Ionomycin is most frequently used in combination with Phorbol 12-myristate 13-acetate (PMA) to stimulate T-cells.[4] PMA activates Protein Kinase C (PKC), while ionomycin provides the Ca²⁺ signal.[4][7] Together, they bypass the T-cell receptor (TCR) complex to potently activate downstream signaling pathways, including those mediated by NF-κB and the Nuclear Factor of Activated T-cells (NFAT), leading to robust T-cell proliferation and cytokine production.[2][4][7] This combination is a standard method for inducing cytokines like IL-2, IL-4, IL-10, IFN-γ, and TNF-α for detection via intracellular cytokine staining (ICS), ELISA, or other immunoassays.[1][7]

Caption: Synergistic T-cell activation by PMA and Ionomycin.

Induction of Apoptosis

High, sustained levels of intracellular Ca²⁺ can be cytotoxic and trigger programmed cell death, or apoptosis. Ionomycin can be used to study these pathways.[2] The massive influx of Ca²⁺ can lead to the activation of calcium-dependent enzymes, including calpains (a family of proteases) and endonucleases.[3][8] Activated calpains can cleave pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.[8][9]

Caption: Ionomycin-induced intrinsic apoptosis pathway.

Calcium Flux Assays

In calcium flux assays, which measure changes in intracellular Ca²⁺ concentration using fluorescent indicators (e.g., Fura-2, Indo-1, Fluo-4), ionomycin serves as an essential positive control.[10][11] After measuring the response to a specific stimulus, ionomycin is added to elicit the maximum possible Ca²⁺ influx, allowing for the normalization and calibration of the fluorescent signal.[10]

Quantitative Data Summary

The optimal concentration and duration of ionomycin treatment are cell-type and application-dependent. The following tables summarize commonly used parameters.

Table 1: Ionomycin Working Concentrations for Various Applications

| Application | Cell Type | Ionomycin Concentration | Incubation Time | Notes |

| T-Cell Activation (with PMA) | Human PBMCs | 1 µg/mL (~1.34 µM) | 4-6 hours | Co-stimulated with PMA (e.g., 50 ng/mL).[12] |

| Mouse Splenocytes | 500-1000 ng/mL (~0.67-1.34 µM) | 4-6 hours | Titration is recommended as potency can vary. | |

| Jurkat cells | 2.5 µM | 2-24 hours | For reporter gene assays or qRT-PCR.[13] | |

| Calcium Flux Assays | Various | 10⁻⁷ to 10⁻⁵ M (0.1-10 µM) | Seconds to minutes | Used as a positive control for maximal signal.[10][11] |

| Apoptosis Induction | Human Lung Carcinoma Cells | 2 µM | 3 hours | Induces hallmarks of apoptosis.[14] |

| Human B-Cells | Micromolar levels | Varies | Activates calcium-dependent endonucleases.[3] | |

| General Cell Culture Assays | Various | 0.5-10 µg/mL (0.67-13.4 µM) | Varies | Broad range; optimization is critical.[2] |

Detailed Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Flux by Flow Cytometry

This protocol describes a general workflow for measuring Ca²⁺ flux in a cell suspension using a fluorescent indicator like Indo-1.

Caption: Experimental workflow for a calcium flux assay.

Materials:

-

Cells of interest (e.g., PBMCs, Jurkat)

-

Culture medium (e.g., RPMI 1640) with 2% FCS and 25mM HEPES (Cell Loading Medium)

-

Calcium indicator dye (e.g., Indo-1 AM, Molecular Probes I-1203), 1mM stock in DMSO

-

Ionomycin, 1 mg/mL stock in DMSO

-

EGTA (for negative control)

-

Flow cytometer capable of UV excitation and ratiometric analysis

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of 10-20 million cells in 1 mL of Cell Loading Medium (CLM).[15]

-

Dye Loading: Add the calcium indicator dye to the cells. For Indo-1 AM, a final concentration of 1.5-5 µM is common.[15]

-

Incubation: Incubate the cells in the dark for 45-60 minutes at 37°C to allow the dye to enter the cells and for intracellular esterases to cleave the AM ester group, trapping the dye inside.[15]

-

Washing: Wash the cells twice with warm medium (e.g., DMEM with 2% FCS) to remove excess extracellular dye.[15]

-

Resuspension and Equilibration: Gently resuspend the cells in CLM at a concentration of 1-2 x 10⁶ cells/mL. Allow cells to equilibrate at 37°C in the dark for at least 30 minutes before analysis.[15]

-

Flow Cytometry Analysis: a. Acquire a baseline signal for approximately 30-60 seconds to establish the resting Ca²⁺ level. b. Briefly pause acquisition, add your agonist of interest, and immediately resume acquisition to record the resulting Ca²⁺ flux. c. After the signal from the agonist has returned to or stabilized near baseline, add ionomycin (final concentration ~1 µg/mL) to determine the maximal fluorescence signal.[15][16] d. (Optional) In a separate tube, add EGTA to chelate all available calcium to determine the minimal fluorescence signal.[15]

-

Data Analysis: Analyze the data by plotting the ratio of calcium-bound to calcium-free indicator fluorescence (e.g., 420nm/510nm for Indo-1) versus time.

Protocol 2: T-Cell Stimulation for Intracellular Cytokine Staining (ICS)

This protocol outlines the stimulation of whole blood or PBMCs with PMA and Ionomycin for subsequent analysis of cytokine production by flow cytometry.

Caption: Experimental workflow for PMA/Ionomycin stimulation and ICS.

Materials:

-

Isolated PBMCs or whole blood

-

Complete RPMI 1640 medium

-

PMA (Phorbol 12-myristate 13-acetate)

-

Ionomycin

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)[17][18]

-

Cell stimulation cocktail (optional, commercially available)

-

Flow cytometry antibodies for surface and intracellular targets

-

Fixation/Permeabilization buffers

Procedure:

-

Cell Preparation: Prepare cells (e.g., 1 million PBMCs) in a 96-well plate or tube with complete culture medium.[13]

-

Stimulation: Add PMA and ionomycin to the cell culture. Optimal concentrations are typically 25-50 ng/mL for PMA and 1 µg/mL for ionomycin.[7][13] Include an unstimulated control.

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator. The total stimulation time is typically 5-6 hours for optimal cytokine detection in T-cells.[7][12]

-

Protein Transport Inhibition: For the final 4-5 hours of the incubation, add a protein transport inhibitor such as Brefeldin A (inhibits transport to the Golgi) or Monensin (disrupts Golgi function).[17][18] This causes the cytokines to accumulate within the cell, enhancing the staining signal.

-

Staining: a. After incubation, harvest the cells and wash them. b. Perform surface staining with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations. c. Fix and permeabilize the cells using a commercial kit or established laboratory protocol. This step is critical for allowing antibodies to access intracellular targets.[19] d. Perform intracellular staining with fluorescently-labeled antibodies against the cytokines of interest (e.g., IFN-γ, TNF-α).

-

Analysis: Wash the cells and acquire data on a flow cytometer. Gate on the cell populations of interest (e.g., CD4⁺ T-cells) and analyze the percentage of cells expressing each cytokine.

References

- 1. stemcell.com [stemcell.com]

- 2. invivogen.com [invivogen.com]

- 3. Ionomycin, Calcium Salt | Cell Signaling Technology [cellsignal.com]

- 4. reportergene.com [reportergene.com]

- 5. What is the working mechanism of Ionomycin? | AAT Bioquest [aatbio.com]

- 6. Mechanism of release of Ca2+ from intracellular stores in response to ionomycin in oocytes of the frog Xenopus laevis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ionomycin-activated calpain triggers apoptosis. A probable role for Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repub.eur.nl [repub.eur.nl]

- 10. What is the purpose of ionomycin in calcium flux flow assays? | AAT Bioquest [aatbio.com]

- 11. What kinds of positive controls are necessary for calcium assays? | AAT Bioquest [aatbio.com]

- 12. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bu.edu [bu.edu]

- 16. Video: Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry [jove.com]

- 17. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 19. colibri-cytometry.com [colibri-cytometry.com]

The Calcium Ionophore Ionomycin: A Technical Guide to its Role in T Cell Phosphoinositide Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionomycin (B1663694), a potent and selective calcium ionophore, serves as a critical tool in immunology research, particularly for elucidating the signaling cascades that govern T lymphocyte activation. By facilitating the influx of extracellular calcium across the cell membrane, ionomycin bypasses the initial T cell receptor (TCR) signaling events and directly initiates downstream pathways. A pivotal consequence of this calcium influx is the activation of phosphoinositide hydrolysis, a fundamental process in T cell activation, proliferation, and cytokine production. This technical guide provides an in-depth exploration of ionomycin's mechanism of action in this context, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Ionomycin's Mechanism of Action in T Cell Phosphoinositide Hydrolysis

Upon introduction to T cells, ionomycin rapidly increases the intracellular free calcium concentration ([Ca2+]i). This elevation in [Ca2+]i is a key trigger for the activation of Phospholipase C-γ1 (PLCγ1), a critical enzyme in the phosphoinositide signaling pathway.[1][2] Activated PLCγ1 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium, further amplifying the initial calcium signal.[4] DAG, a lipid molecule, remains in the plasma membrane where it activates Protein Kinase C (PKC) and the Ras-GRP pathway, culminating in the activation of transcription factors like NF-κB and AP-1.[5][6] The synergistic action of the calcium-calcineurin pathway (activated by the sustained high [Ca2+]i) and the PKC/Ras pathway (activated by DAG) is essential for robust T cell activation, leading to cytokine gene transcription, proliferation, and effector functions.[3][7]

Quantitative Data on Ionomycin-Induced Phosphoinositide Hydrolysis

The following tables summarize the quantitative effects of ionomycin on the production of key metabolites in the phosphoinositide hydrolysis pathway in human T cells. The data is derived from graphical representations in cited literature and should be interpreted as estimations of the reported findings.

Table 1: Ionomycin-Induced Inositol Phosphate (B84403) Accumulation in Human T Cells

| Ionomycin Concentration | Treatment Time | Inositol Phosphates (IPs) Accumulation (Fold Increase over Control) |

| 2 µM | 5 min | ~2.5 |

| 2 µM | 15 min | ~4.0 |

| 2 µM | 30 min | ~5.5 |

| 2 µM | 60 min | ~6.0 |

Data estimated from graphical representations in Chatila et al., 1989.[1]

Table 2: Ionomycin Dose-Response on Phosphatidic Acid (PA) Production in Human T Cells at 30 minutes

| Ionomycin Concentration | Phosphatidic Acid (PA) Accumulation (% of Total 32P-labeled Phospholipid) |

| 0 µM (Control) | ~0.2% |

| 0.5 µM | ~0.8% |

| 1.0 µM | ~1.5% |

| 2.0 µM | ~2.2% |

| 5.0 µM | ~3.0% |

Data estimated from graphical representations in Chatila et al., 1989. Phosphatidic acid is a product of diacylglycerol kinase activity and serves as an indirect measure of DAG production.[1]

Table 3: Time Course of Ionomycin-Induced Phosphatidic Acid (PA) Production in Human T Cells

| Treatment Time | Phosphatidic Acid (PA) Accumulation (% of Total 32P-labeled Phospholipid) |

| 0 min (Control) | ~0.2% |

| 5 min | ~0.9% |

| 15 min | ~1.8% |

| 30 min | ~2.2% |

| 60 min | ~2.0% |

Data estimated from graphical representations in Chatila et al., 1989, using 2 µM ionomycin.[1]

Experimental Protocols

Protocol 1: Measurement of Inositol Phosphate Accumulation in T Cells

This protocol describes the labeling of T cells with [3H]myo-inositol and the subsequent quantification of inositol phosphates following ionomycin stimulation.

Materials:

-

Human T cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

[3H]myo-inositol

-

Ionomycin stock solution (in DMSO)

-

Lithium chloride (LiCl)

-

Perchloric acid (PCA)

-

Dowex AG1-X8 resin (formate form)

-

Scintillation fluid and counter

Procedure:

-

Cell Labeling:

-

Culture human T cells at a density of 1 x 106 cells/mL in RPMI-1640 with 10% FBS.

-

Add [3H]myo-inositol to a final concentration of 1-10 µCi/mL.

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator to allow for incorporation of the radiolabel into phosphoinositides.

-

-

Stimulation:

-

Wash the labeled cells twice with serum-free RPMI-1640 to remove unincorporated [3H]myo-inositol.

-

Resuspend the cells in serum-free RPMI-1640 containing 10 mM LiCl and incubate for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Add ionomycin to the desired final concentration (e.g., 1-5 µM) and incubate for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by adding an equal volume of ice-cold 10% (w/v) perchloric acid.

-

Incubate on ice for 20 minutes.

-

Centrifuge at 2000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the soluble inositol phosphates.

-

-

Chromatographic Separation and Quantification:

-

Neutralize the supernatant with a solution of 1.5 M KOH, 60 mM HEPES.

-

Apply the neutralized extract to a Dowex AG1-X8 (formate form) column.

-

Wash the column with water to remove free inositol.

-

Elute the different inositol phosphate species with increasing concentrations of ammonium (B1175870) formate/formic acid.

-

Collect the fractions and measure the radioactivity in each fraction using a scintillation counter.

-

Protocol 2: Quantification of Diacylglycerol (DAG) by Enzymatic Assay

This protocol outlines a method for the quantitative measurement of DAG levels in T cells using a DAG kinase assay.[8]

Materials:

-

Human T cells

-

Ionomycin stock solution (in DMSO)

-

Lipid extraction solvents (Chloroform, Methanol, 0.9% NaCl)

-

DAG Kinase (from E. coli)

-

[γ-32P]ATP

-

Thin Layer Chromatography (TLC) plates (silica gel G)

-

TLC developing solvent (e.g., chloroform (B151607):methanol:acetic acid, 65:15:5, v/v/v)

-

Phosphorimager or autoradiography film

Procedure:

-

Cell Stimulation:

-

Culture and stimulate T cells with ionomycin as described in Protocol 1, step 2 (without LiCl).

-

-

Lipid Extraction:

-

Terminate the stimulation by adding ice-cold methanol.

-

Perform a Bligh-Dyer lipid extraction by adding chloroform and 0.9% NaCl in a ratio of 1:1:0.9 (methanol:chloroform:NaCl).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

DAG Kinase Assay:

-

Resuspend the dried lipid extract in a reaction buffer containing cardiolipin (as a detergent), and DAG kinase.

-

Initiate the reaction by adding [γ-32P]ATP.

-

Incubate at room temperature for 30 minutes. The DAG kinase will phosphorylate DAG to form [32P]phosphatidic acid.

-

-

Separation and Quantification of [32P]Phosphatidic Acid:

-

Stop the reaction and re-extract the lipids as described in step 2.

-

Spot the lipid extract onto a silica (B1680970) gel G TLC plate.

-

Develop the TLC plate in a suitable solvent system to separate phosphatidic acid from other lipids.

-

Dry the plate and visualize the radioactive spots using a phosphorimager or by exposing it to autoradiography film.

-

Quantify the radioactivity of the phosphatidic acid spot, which is directly proportional to the amount of DAG in the original sample. A standard curve with known amounts of DAG should be run in parallel for absolute quantification.

-

Visualizations

Signaling Pathway of Ionomycin-Induced Phosphoinositide Hydrolysis

Caption: Ionomycin-induced phosphoinositide hydrolysis signaling cascade in T cells.

Experimental Workflow for Measuring Inositol Phosphates

Caption: Experimental workflow for inositol phosphate measurement.

Experimental Workflow for Diacylglycerol Quantification

Caption: Experimental workflow for diacylglycerol quantification.

Conclusion

Ionomycin is an invaluable pharmacological tool for dissecting the intricacies of T cell signaling. Its ability to potently and specifically elevate intracellular calcium provides a direct means to activate the phosphoinositide hydrolysis pathway, a cornerstone of T cell activation. By understanding the quantitative aspects of this activation and employing robust experimental protocols, researchers can effectively probe the downstream consequences of this signaling cascade. The information and methodologies presented in this guide are intended to facilitate further research into T cell biology and the development of novel immunomodulatory therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of T cell activation by the calcium ionophore ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single-cell RNA sequencing identifies distinct transcriptomic signatures between PMA/ionomycin- and αCD3/αCD28-activated primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The inositol 1,4,5-trisphosphate receptor is essential for T-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Diacylglycerol Kinases in T Cell Tolerance and Effector Function [frontiersin.org]

- 6. Role of diacylglycerol kinases in T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Analysis of Cellular Diacylglycerol Content - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Observations of Ionomycin Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial observations of cytotoxicity induced by Ionomycin (B1663694), a potent and selective calcium ionophore. Ionomycin's ability to disrupt intracellular calcium homeostasis makes it a valuable tool for studying calcium signaling and a subject of interest for its potential therapeutic applications. This document details the mechanisms of Ionomycin-induced cell death, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved.

Core Mechanism of Action: Disruption of Calcium Homeostasis

Ionomycin functions as a mobile ion-carrier that binds to Ca²⁺ and facilitates its transport across biological membranes, down its electrochemical gradient. This influx of extracellular calcium and release from intracellular stores, such as the endoplasmic reticulum, leads to a rapid and sustained elevation of cytosolic calcium levels. This disruption of calcium homeostasis is the primary trigger for a cascade of events culminating in cell death.

Quantitative Analysis of Ionomycin Cytotoxicity

The cytotoxic effects of Ionomycin are dose- and time-dependent and vary across different cell types. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

Table 1: IC50 Values of Ionomycin in Various Cell Lines

| Cell Line | Cell Type | IC50 Value | Incubation Time | Assay Method |

| RAW 264.7 | Murine Macrophage | ~2.7 µM | Not Specified | MTT Assay[1] |

| HT1376 | Human Bladder Cancer | Dose-dependent suppression | Not Specified | MTT Assay[2] |

| LCLC 103H | Human Large Cell Lung Carcinoma | Not Specified (apoptosis induced at 2 µM) | 3 hours | Annexin V/PI Staining[3] |

| Ba/F3 | Murine Pro-B Cell | Not cytotoxic at 2 µM | 24 hours | Calcein/PI Staining[4] |

| Embryonic Rat Cortical Neurons | Primary Neurons | ~30-40% cell death at unspecified concentration | 16 hours | Not Specified[5] |

| Human NK Cells | Primary Immune Cells | 20-30% cell death at 1 µM | 16 hours | Not Specified[6] |

| U87 & U251 | Human Glioblastoma | Inhibition of proliferation with 50 ng/mL PMA and 10 ng/mL Ionomycin | 120 hours | MTT Assay[7] |

Table 2: Quantitative Observations of Ionomycin-Induced Cellular Changes

| Parameter | Cell Line | Ionomycin Concentration | Observation |

| Mitochondrial Membrane Potential (EC50) | CHO | 728 nM | Decrease in DASPEI fluorescence[8] |

| Apoptotic Cells | LCLC 103H | 2 µM | ~2-fold increase after 3 hours[9] |

| Apoptotic Cells | Ba/F3 | 2 µM | ~8% necrotic cells after 24 hours[4] |

| Caspase-3 Like Activity | Platelets | Not Specified | ~2-fold increase |

Key Signaling Pathways in Ionomycin-Induced Cytotoxicity

The sustained increase in intracellular calcium triggers several interconnected signaling pathways that lead to apoptosis.

Calcium-Calpain-Caspase Pathway

Elevated cytosolic calcium activates calpains, a family of calcium-dependent cysteine proteases. Activated calpains can directly cleave and activate pro-caspases, such as pro-caspase-9, initiating the caspase cascade. Furthermore, calpains can cleave Bcl-2 family proteins, tipping the balance towards apoptosis.